
4-(S)-Hydroxypyrrolidinylavanafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a derivative of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor that is commonly used to treat erectile dysfunction. 4-(S)-Hydroxypyrrolidinylavanafil has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. It works by inhibiting the activity of 4-(S)-Hydroxypyrrolidinylavanafil, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 4-(S)-Hydroxypyrrolidinylavanafil, the compound increases the levels of cGMP, which in turn leads to relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects
Studies have shown that 4-(S)-Hydroxypyrrolidinylavanafil has several unique biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its high potency and selectivity. It has been found to be more potent and selective than other 4-(S)-Hydroxypyrrolidinylavanafil inhibitors, meaning it can produce stronger and more specific effects. However, one limitation is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-(S)-Hydroxypyrrolidinylavanafil. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound can inhibit the growth and spread of cancer cells, making it a promising candidate for further research.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of metabolic disorders such as diabetes and obesity. The compound has been found to improve glucose metabolism and reduce body weight in animal studies, suggesting it may have potential as a therapeutic agent.
Overall, 4-(S)-Hydroxypyrrolidinylavanafil is a promising compound with numerous potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil involves the use of several chemical reagents and processes. The starting material is avanafil, which is reacted with (S)-4-hydroxypyrrolidine-1-carboxylic acid to form the desired compound. The reaction is typically carried out under specific conditions, including the use of a solvent and a catalyst, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(S)-Hydroxypyrrolidinylavanafil in scientific research are numerous. One area of interest is its potential as a treatment for cardiovascular diseases such as hypertension and heart failure. Studies have shown that the compound can improve blood flow and reduce inflammation, which are key factors in these conditions.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects, meaning it can help protect brain cells from damage and degeneration.
Eigenschaften
CAS-Nummer |
330785-54-1 |
|---|---|
Produktname |
4-(S)-Hydroxypyrrolidinylavanafil |
Molekularformel |
C23H26ClN7O4 |
Molekulargewicht |
499.956 |
IUPAC-Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
InChI-Schlüssel |
STICMRYZQZNHAV-HOTGVXAUSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Synonyme |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



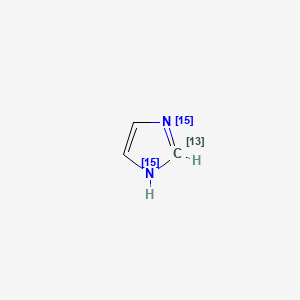
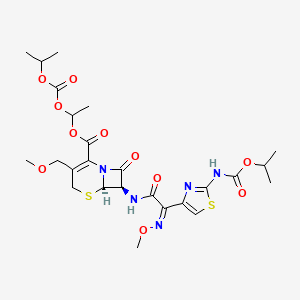

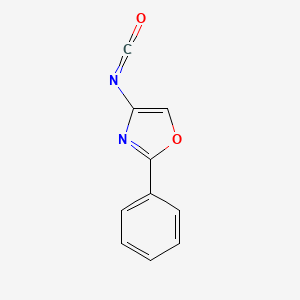
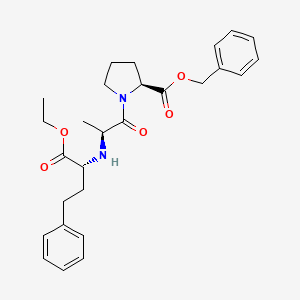
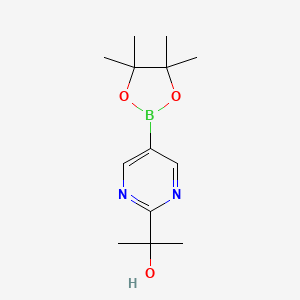
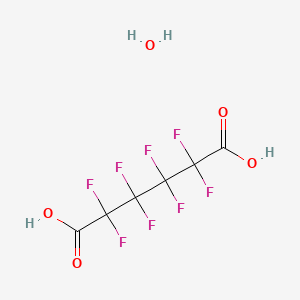
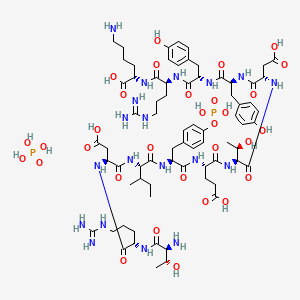
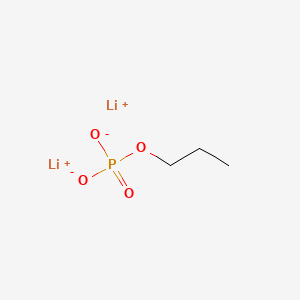
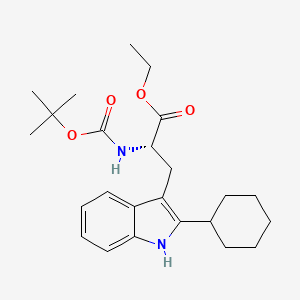

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)